
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide, also known as MPB, is a chemical compound that has gained attention for its potential use in scientific research. MPB is a small molecule that has been found to have various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide involves its ability to bind to the ATP-binding site of protein kinases, preventing their activation and subsequent signaling. This inhibition of protein kinase activity can lead to changes in cellular processes and signaling pathways, providing a valuable tool for studying these processes.
Biochemical and Physiological Effects:
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory effects and to improve insulin sensitivity in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide in lab experiments is its specificity for protein kinases, allowing for targeted inhibition of specific signaling pathways. However, one limitation of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide is its potential for off-target effects, which can complicate data interpretation.
Orientations Futures
There are several future directions for research involving N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide. One area of interest is the development of more potent and selective protein kinase inhibitors based on the N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide scaffold. Another potential direction is the investigation of N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide's effects on other cellular processes, such as autophagy and metabolism. Additionally, N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide could be used in combination with other drugs or therapies to enhance their efficacy in treating various diseases.
Méthodes De Synthèse
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide can be synthesized through a multi-step process, starting with the reaction of 1-methyl-3-pyrazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 4-bromo-1-benzoylpyrrole to produce N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide.
Applications De Recherche Scientifique
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide has been found to have various applications in scientific research. One of its most promising uses is as a tool for studying the role of protein kinases in cellular signaling pathways. N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide is a potent inhibitor of several protein kinases, including cyclin-dependent kinases and glycogen synthase kinase 3, which are involved in regulating cell division and differentiation.
Propriétés
IUPAC Name |
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-18-11-8-14(17-18)16-15(20)12-4-6-13(7-5-12)19-9-2-3-10-19/h2-11H,1H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGECIEWNKZZUSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)NC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-methylpyrazol-3-yl)-4-pyrrol-1-ylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







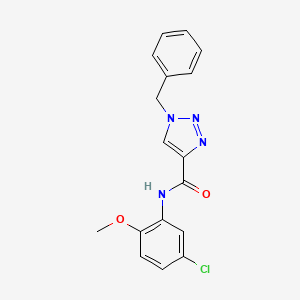
![4-butyl-3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-one](/img/structure/B7457404.png)
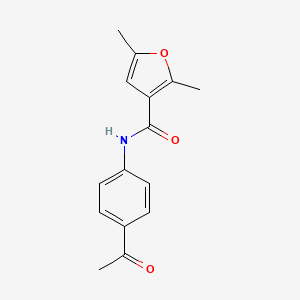
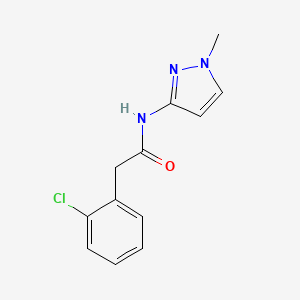

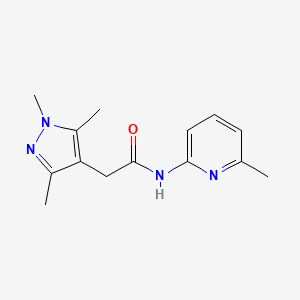
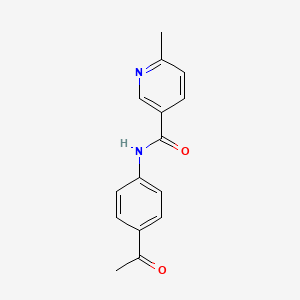
![3,4-dimethyl-N-[3-(methylcarbamoyl)phenyl]benzamide](/img/structure/B7457468.png)